maltose - 16984-36-4

maltose

Catalog Number: EVT-1194720
CAS Number: 16984-36-4
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-(+)-Maltose is a disaccharide composed of two glucose units linked by an α(1→4) bond. It is a reducing sugar, produced by the enzymatic hydrolysis of starch, primarily by the enzyme amylase. [, , , , ] It is found naturally in germinating grains, and as an intermediate in the digestion of starch in mammals. [, , ]

In scientific research, D-(+)-Maltose is frequently used as:* A carbon source in microbial growth media. []* A model compound for studying carbohydrate chemistry and biochemistry. [, ]* A substrate for enzymatic reactions. [, ]* A component in the synthesis of more complex molecules. []* A contrast agent for magnetic resonance imaging (MRI). []

D-Glucose

  • Relevance: D-Glucose is a monosaccharide subunit of maltose, formed through the hydrolysis of the α-1,4-glycosidic bond in maltose. [] This structural relationship highlights D-glucose as a key component in understanding the breakdown and utilization of maltose. Furthermore, D-glucose is often used as a control or comparison point in studies investigating the properties and behavior of maltose, particularly in biological systems such as glucose transport and metabolism. []

D-Maltotriose

  • Relevance: D-Maltotriose is a structurally related compound to maltose, sharing the same α-1,4-glycosidic linkage between glucose units. [] While maltose is a disaccharide, D-maltotriose represents a higher-order oligosaccharide within the same structural family. This makes D-maltotriose relevant in studies focusing on the enzymatic breakdown of starch and the analysis of complex carbohydrate mixtures.

Icodextrin

  • Relevance: Icodextrin is clinically relevant due to its metabolic conversion into maltose, leading to elevated maltose levels in patients undergoing peritoneal dialysis. [] This metabolic link makes icodextrin an important consideration in understanding potential interferences of maltose with glucose measurements, especially in clinical settings using glucose dehydrogenase-pyrroloquinoline quinone (GDH-PQQ)-based methods.

D-Lactose

    Vitamin C (L-Ascorbic Acid)

    • Relevance: Vitamin C, especially at high concentrations, has been shown to interfere with blood glucose measurements by some glucose meters, particularly those based on the glucose dehydrogenase-pyrroloquinoline quinone (GDH-PQQ) assay. [] This interference can lead to falsely elevated glucose readings, posing potential risks for misdiagnosis and inappropriate treatment. The study specifically investigated the influence of vitamin C on the accuracy of different glucose meter models, revealing significant positive interference with the Accuchek Inform meter, while the Barozen H plus and Starstrip models were less affected. [] This highlights the need for interference-resistant glucose meters and caution in interpreting glucose readings in patients receiving high doses of vitamin C.
    Source and Classification

    Maltose is classified as an oligosaccharide, specifically a disaccharide, due to its composition of two monosaccharide units (glucose). It is produced primarily through the enzymatic hydrolysis of starch by enzymes such as alpha-amylase and beta-amylase. This process occurs naturally in germinating seeds, where starch is broken down into maltose as part of the germination process. Maltose can also be found in various food products derived from grains and is often used in brewing and baking industries .

    Synthesis Analysis

    The synthesis of maltose can be achieved through several methods:

    1. Enzymatic Hydrolysis: The most common method for producing maltose on an industrial scale involves the hydrolysis of starch using specific enzymes. Alpha-amylase initiates the breakdown of starch into smaller oligosaccharides, while beta-amylase further hydrolyzes these oligosaccharides to yield maltose. This method allows for high purity and efficiency in maltose production .
    2. Chemical Synthesis: Although chemical synthesis of maltose is challenging due to the formation of predominantly β-anomers, methods such as the Koenigs-Knorr glycoside synthesis have been explored. This method typically yields lower amounts of the desired α-anomer, making it less favorable for large-scale production .
    3. Alternative Methods: Recent studies have investigated novel enzymatic methods that enhance the yield and purity of maltose. For instance, combinations of different amylases can optimize the hydrolysis process to achieve higher concentrations of maltose .
    Molecular Structure Analysis

    Maltose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of approximately 342.30 g/mol. The structure consists of two glucose units in their pyranose form connected by an α(1→4) glycosidic bond. The anomeric carbon (C1) of one glucose unit is involved in the glycosidic bond, while the other glucose unit retains a free aldehyde group at its anomeric carbon (C1), making maltose a reducing sugar .

    Structural Characteristics

    • Glycosidic Bond: The α(1→4) linkage allows for flexibility in the molecule and influences its solubility and reactivity.
    • Isomerism: Maltose exists in two forms: α-maltose and β-maltose, depending on the orientation of the hydroxyl group at the anomeric carbon .
    • Mutarotation: In aqueous solution, maltose exhibits mutarotation due to the interconversion between its anomers, leading to equilibrium between different forms .
    Chemical Reactions Analysis

    Maltose participates in several chemical reactions:

    1. Hydrolysis: Maltose can be hydrolyzed into two glucose molecules through enzymatic action (e.g., by maltase) or acidic conditions. This reaction is crucial for energy metabolism in living organisms .
    2. Fermentation: In brewing processes, maltose is fermented by yeast to produce ethanol and carbon dioxide. This reaction is vital for beer production and contributes to the flavor profile of various alcoholic beverages .
    3. Formation of Derivatives: Maltose can undergo esterification or acylation reactions to form derivatives such as maltose fatty acid esters, which have applications in surfactant chemistry .
    Mechanism of Action

    Maltose acts primarily as a substrate for enzymes such as maltase during digestion. The mechanism involves:

    1. Enzymatic Binding: Maltase binds to maltose at its active site.
    2. Glycosidic Bond Cleavage: The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of two glucose molecules.
    3. Energy Utilization: The liberated glucose can then enter metabolic pathways such as glycolysis or be stored as glycogen for energy use .
    Physical and Chemical Properties Analysis

    Maltose exhibits several notable physical and chemical properties:

    • Solubility: Highly soluble in water due to its hydroxyl groups.
    • Sweetness: Approximately 30-60% as sweet as sucrose depending on concentration.
    • Melting Point: Maltose has a melting point around 102-106 °C when dehydrated.
    • Reducing Sugar: Exhibits reducing properties due to its free aldehyde group .

    Analytical Techniques

    Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to analyze maltose's structure and confirm its purity during synthesis processes .

    Applications

    Maltose has diverse applications across various fields:

    1. Food Industry: Used as a sweetener in baked goods, candies, and beverages due to its mild sweetness.
    2. Brewing Industry: Essential for fermentation processes in beer production.
    3. Pharmaceuticals: Utilized in formulations for drug delivery systems due to its biocompatibility.
    4. Biotechnology: Employed as a substrate in microbial fermentation processes for producing biofuels and biochemicals .
    Chemical Structure and Physicochemical Properties of Maltose

    Molecular Composition and Stereochemical Configuration

    Maltose (C₁₂H₂₂O₁₁, molecular weight 342.30 g/mol) is a disaccharide composed of two D-glucose units linked via an α-glycosidic bond. Both glucose monomers adopt the pyranose (six-membered ring) conformation. The reducing end glucose can mutarotate between α and β anomeric forms in aqueous solution, exhibiting a specific optical rotation that equilibrates from +111.7° to +130.4° [1] [2] [9]. This dynamic equilibrium arises from ring opening at the anomeric carbon (C1) of the reducing end, forming a free aldehyde group that enables maltose to act as a reducing sugar. The stereochemistry at C1 of the non-reducing glucose unit is fixed in the α-configuration, while C1 of the reducing unit exists in equilibrium between α and β forms. Nuclear magnetic resonance studies confirm that both rings preferentially assume the ^4^C~1~ chair conformation, minimizing steric strain [1] [4].

    α-1,4 Glycosidic Bond Formation and Stability

    The α-1,4-glycosidic bond in maltose forms via a condensation reaction between the anomeric carbon (C1) of one α-D-glucopyranose molecule and the hydroxyl group at C4 of another D-glucopyranose molecule, releasing a water molecule. This linkage exhibits partial double-bond character (bond energy ≈ 380 kJ/mol) but remains susceptible to:

    • Acid Hydrolysis: Cleavage occurs below pH 3 at elevated temperatures, yielding two glucose monomers [4].
    • Enzymatic Hydrolysis: α-Glucosidases (maltases) specifically hydrolyze this bond at physiological pH [2] [8].
    • Radiolysis: Electron beam irradiation (4–8 kGy) disrupts glycosidic bonds, generating free radicals and short-chain dextrins [7].Notably, the bond stability decreases under mechanical stress during ball milling, where shear forces induce heterolytic cleavage [5]. Fourier-transform infrared spectroscopy (FTIR) shows characteristic absorption bands at 918 cm⁻¹ (C–O–C asymmetric stretch) and 1152 cm⁻¹ (C–O glycosidic vibration), with frequency shifts indicating bond strain under thermal stress [7].

    Crystallographic Analysis and Polymorphic Forms

    Maltose crystallizes as a monohydrate (C₁₂H₂₂O₁₁·H₂O) with a monoclinic lattice (space group P2₁). X-ray diffraction reveals three polymorphic forms:Table 1: Crystallographic Properties of Maltose Polymorphs

    FormHydration StateMelting Point (°C)XRD Peaks (2θ, °)Density (g/cm³)
    α-MaltoseMonohydrate102–1038.9, 13.2, 17.31.540
    β-MaltoseAnhydrous160–1659.8, 14.1, 18.61.587
    AmorphousVariableNoneBroad halo at 19.51.320

    Crystalline maltose exhibits a characteristic B-type diffraction pattern with intense reflections at 17.3° and 19.8° 2θ. Electron beam irradiation (8 kGy) reduces crystallinity by 28–40%, as quantified by decreased peak intensity in diffractograms [7]. Polarized light microscopy reveals birefringent Maltese crosses in native granules, which diminish upon irradiation due to disruption of crystalline lamellae [7].

    Solubility, Hydrophilicity, and Colligative Properties

    Maltose displays high hydrophilicity due to eight hydroxyl groups capable of forming hydrogen bonds with water. Its solubility profile includes:

    • Water Solubility: 310.3 g/L at 20°C, increasing to 1,080 g/L at 90°C [2] [9].
    • Organic Solvents: Insoluble in ethanol (>95%), acetone, and ether [9].Colligative properties are governed by molecular association:
    • Osmotic Pressure: 10% (w/v) solution exerts 3.1 atm at 25°C, lower than equimolar glucose due to reduced mole fraction.
    • Freezing Point Depression: ΔT~f~ = 0.21°C for 0.1 molal solution.
    • Viscosity: 10% solution exhibits 1.7 cP at 25°C, rising sharply above 50% concentration due to hydrogen-bond networking [2] [4]. Confocal laser scanning microscopy shows maltose disrupts water structure by replacing H-bonds between water molecules with solute-water interactions, enhancing hydration capacity by 1.5× compared to sucrose [7].

    Thermodynamic Properties: Critical Micelle Concentration in Amphiphilic Systems

    Alkyl maltosides (e.g., decyl-, undecyl-, lauryl-maltoside) are amphiphiles where maltose serves as the hydrophilic head. Their self-assembly follows a mass-action model:$$g\text{mic} = \sigma \Phi + g\text{pack} + g\text{st}$$where $g\text{mic}$ = free energy of micellization, $\sigma$ = surface tension (fit parameter), $\Phi$ = hydrophobic surface area change, $g\text{pack}$ = chain packing energy, and $g\text{st}$ = steric repulsion energy. The critical micelle concentration (CMC) is defined as the inflection point where the third derivative of monomer concentration versus total detergent concentration equals zero [10].

    Table 2: CMC Values of Alkyl Maltosides

    DetergentChain Length (C)CMC (mM)Temperature (°C)Method
    Decyl maltoside100.03625Fluorescence (ANS)
    Undecyl maltoside110.02225Surface tension
    Lauryl maltoside120.01025Fluorescence (ANS)

    The CMC decreases exponentially with alkyl chain length due to increased hydrophobic interactions. Lauryl maltose neopentyl glycol (LMNG), a branched variant, achieves ultra-low CMC (0.001% w/v, 11 nM) due to compact micellar packing [1]. Thermodynamic parameters derived from van’t Hoff analysis show micellization is entropy-driven (ΔS > 0), with ΔH = -8.2 kJ/mol and ΔG = -42 kJ/mol for lauryl maltoside at 25°C [3] [10]. Mixed micelles with sodium dodecyl sulfate (SDS) exhibit nonideal behavior, with negative interaction parameters indicating synergistic lowering of CMC [3] [6].

    Properties

    CAS Number

    16984-36-4

    Product Name

    maltose

    IUPAC Name

    (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

    Molecular Formula

    C12H22O11

    Molecular Weight

    342.30 g/mol

    InChI

    InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1

    InChI Key

    GUBGYTABKSRVRQ-PICCSMPSSA-N

    SMILES

    C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

    Solubility

    780000 mg/L (at 20 °C)

    Synonyms

    D-Glucopyranose, 4-O-a-D-glucopyranosyl- (8CI, 9CI)

    Canonical SMILES

    C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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